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molecular formula C13H12BrNO2S B8707047 Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate CAS No. 17969-17-4

Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate

Cat. No. B8707047
M. Wt: 326.21 g/mol
InChI Key: VMYJQOSWISJXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04298743

Procedure details

A mixture of 4-bromothiobenzamide (7.62 g), 35.2 mmole), ethyl 4-chloroacetoacetate (5.82 g, 35.2 mmole) and dimethylformamide (23 ml) was stirred under nitrogen and heated in an oil-bath at 115°-120° C. for 11/2 hours. Thin layer chromatography showed the presence of unreacted thioamide. More ethyl chloroacetoacetate (2.91 g, 17.6 mmole) was added and heating was continued for 11/2 hours, by which time no unreacted thioamide remained. The mixture was cooled and poured into ice-water (125 ml) and extracted with ether (2×100 ml). The extract was washed with water (2×100 ml), dried (MgSO4) and evaporated to a semi-solid which contained the desired ester and the corresponding acid. The mixture was dissolved in ethanol (100 ml) saturated with hydrogen chloride and the solution was allowed to stand at room temperature for 1 day. The solution was evaporated to dryness and the ester was used without further purification for preparing the amide.
Quantity
7.62 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.91 g
Type
reactant
Reaction Step Three
[Compound]
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
125 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[S:7])=[CH:4][CH:3]=1.Cl[CH2:12][C:13](=O)[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16]>CN(C)C=O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:7][CH:12]=[C:13]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:8]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
7.62 g
Type
reactant
Smiles
BrC1=CC=C(C(=S)N)C=C1
Name
Quantity
5.82 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Name
Quantity
23 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
2.91 g
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Four
Name
thioamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
ice water
Quantity
125 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil-bath at 115°-120° C. for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heating
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×100 ml)
WASH
Type
WASH
Details
The extract was washed with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a semi-solid which
DISSOLUTION
Type
DISSOLUTION
Details
The mixture was dissolved in ethanol (100 ml) saturated with hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the ester was used without further purification for preparing the amide

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1SC=C(N1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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